

Application Notes: Measuring Golgi Apparatus Membrane Tension with HaloFlipper 30

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Compound of Interest

Compound Name: HaloFlipper 30

Cat. No.: B12369041

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Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. The dynamic nature of the Golgi involves constant vesicle budding and fusion, processes that are intrinsically linked to the biophysical properties of its membranes, particularly membrane tension. **HaloFlipper 30** is a fluorescent probe designed to specifically measure membrane tension in targeted organelles within living cells.^{[1][2]} This is achieved by combining a mechanosensitive "flipper" molecule with the HaloTag system, allowing for precise localization to the membrane of interest (MOI).^{[1][2]} When localized to the Golgi, **HaloFlipper 30** enables researchers to quantitatively assess membrane tension changes in response to various stimuli or during specific cellular processes.^[1]

Principle of Operation

The HaloFlipper technology relies on a two-component system:

- **HaloTag Fusion Protein:** A protein resident in the Golgi apparatus (e.g., Mannosidase II or Sialyltransferase) is genetically fused to a HaloTag protein. This fusion protein is expressed in the cells of interest.
- **HaloFlipper Probe:** The HaloFlipper probe consists of a mechanosensitive fluorophore linked to a chloroalkane tether. This tether allows the probe to cross cell membranes and covalently bind to the active site of the HaloTag protein, anchoring the probe to the Golgi membrane.

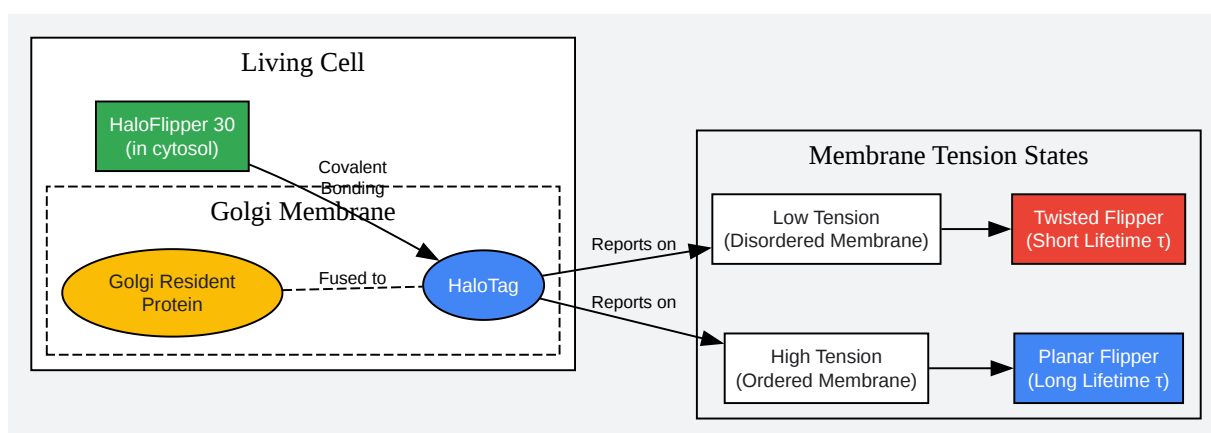
The core of the probe is a "flipper" molecule composed of two twisted dithienothiophene fluorophores. The degree of twisting between these flippers is sensitive to the lateral pressure within the lipid bilayer.

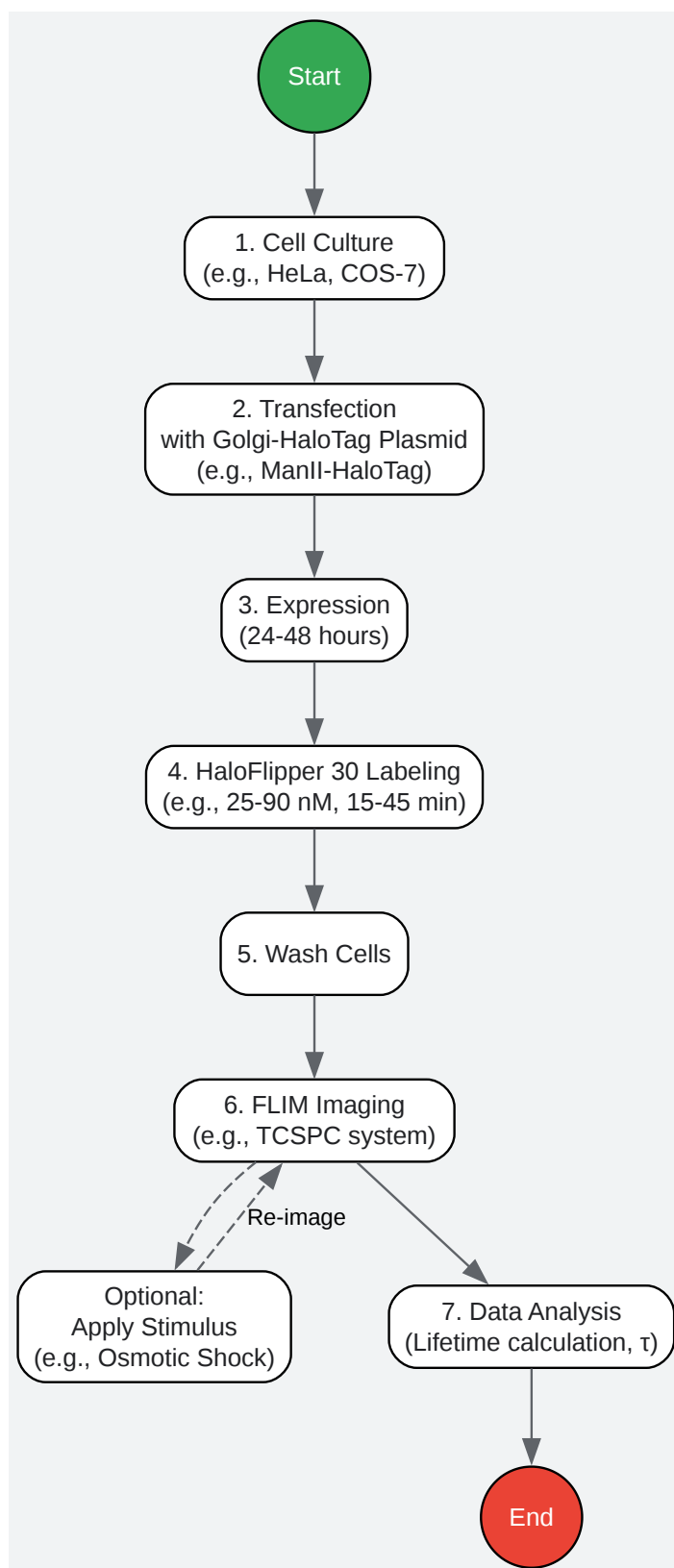
- **Low Membrane Tension:** In a more fluid, low-tension membrane, the flippers are more twisted. This conformation has a shorter fluorescence lifetime.
- **High Membrane Tension:** Increased membrane tension leads to a more ordered and packed lipid environment, which planarizes the flipper molecules. This planarization increases the fluorescence lifetime of the probe.

Changes in fluorescence lifetime are measured using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that is independent of probe concentration. This allows for a quantitative and ratiometric readout of membrane tension.

Visualizing the HaloFlipper 30 Mechanism

The following diagrams illustrate the mechanism of **HaloFlipper 30** and the experimental workflow for its application in the Golgi apparatus.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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